

Fisetin Stability: Core Factors & Storage Guidelines

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Compound Focus: Fisetin

CAS No.: 528-48-3

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Fisetin's stability is influenced by several environmental factors. The table below summarizes the key conditions and recommendations for optimal storage.

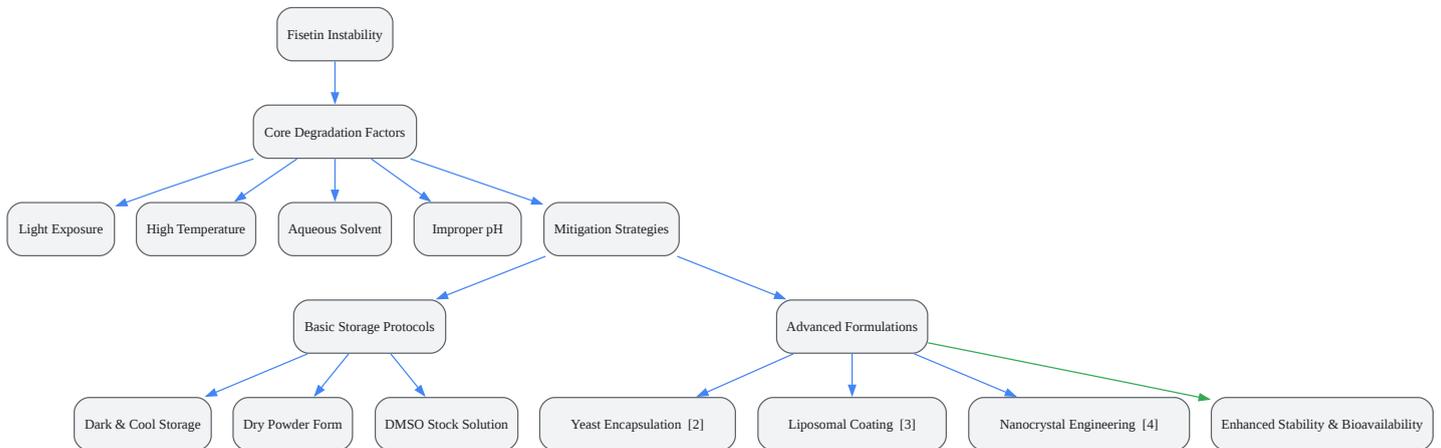
Factor	Impact on Stability	Recommended Storage Condition
Light	Photosensitive; degrades upon exposure [1].	Store in dark or amber-colored containers to protect from light [1].
Temperature	Degrades at elevated temperatures [1].	Store at cool temperatures, below 25°C ; refrigerate for extended stability [1].
pH	Relatively stable in neutral/slightly acidic conditions; degrades rapidly in strong acids or bases [1].	Maintain neutral pH conditions for solutions.
Physical Form	Dry powder form has superior stability compared to solutions [1].	Store powder in a cool, dry place , ideally in a desiccator or vacuum-sealed container [1].
Solvent	Aqueous solutions degrade faster; more stable in organic solvents like DMSO or ethanol [1].	For solutions, use freshly prepared where possible; for stock, use DMSO and store refrigerated [1].

Advanced Stabilization Strategies

Conventional storage may not suffice for long-term or challenging applications. Encapsulation and nanoformulation technologies have shown remarkable success in stabilizing **fisetin**.

- **Yeast Cell Encapsulation:** One study demonstrated that encapsulating **fisetin** within *Saccharomyces cerevisiae* (baker's yeast) cells via sonoprocessing, followed by spray-drying, dramatically improved its stability [2].
 - **Thermal Stability:** Withstood temperatures from 60°C to 150°C [2].
 - **Photostability:** Showed 90% retention of antioxidant activity after 60 days of light exposure, compared to only 55% for non-encapsulated **fisetin** [2].
 - **Humidity Stability:** The half-life of **fisetin** increased by up to 4-fold when stored at various relative humidities for 60 days [2].
- **Lipid-Based Nanoformulations:** Liposomes and nanocrystals are highly effective for enhancing **fisetin**'s stability and bioavailability.
 - **Liposomes:** Hyaluronic acid-coated nanoliposomes significantly improve the digestive stability and bioaccessibility of **fisetin** [3]. Plain and coated nanoliposomes also enhance storage and thermal stability [3].
 - **Nanocrystals (NCs):** **Fisetin** NCs stabilized with poloxamer P407 can be freeze-dried in mannitol and stored at -80°C for at least 120 days while maintaining stability [4]. This formulation also provides sustained drug release over several days [4].

The following diagram illustrates the core factors affecting **fisetin** stability and the advanced strategies to mitigate them.



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Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in this guide, which you can adapt for your own stability studies.

Protocol: Yeast Encapsulation via Sonoprocessing [2]

This method uses ultrasound to encapsulate **fisetin** into yeast cells, followed by spray-drying to create a stable powder.

- **Key Steps:**

- **Sonoprocessing:** Mix a suspension of *S. cerevisiae* cells with **fisetin**. Treat the mixture with ultrasound to facilitate **fisetin**'s entry into the yeast cells.
- **Spray Drying:** Process the resulting suspension through a spray dryer to produce a dry, encapsulated powder.
- **Stability Testing:** Subject the powder to accelerated aging conditions (e.g., 60°C heat, constant light exposure for 60 days, various humidity levels) and compare the retention of antioxidant activity against non-encapsulated **fisetin**.

Protocol: Preparation of Hyaluronic Acid-Coated Nanoliposomes [3]

This protocol describes creating a stable liposomal delivery system for **fisetin**.

- **Materials:** Egg yolk lecithin, Tween 80, **Fisetin**, Hyaluronic Acid (HA, various molecular weights), Phosphate Buffer (pH 7.0).
- **Key Steps:**
 - **Thin-Film Formation:** Dissolve lecithin, Tween 80, and **fisetin** in ethanol. Evaporate the solvent using a rotary evaporator at 40°C to form a thin lipid film. Dry further in an oven at 30°C.
 - **Hydration & Sonication:** Hydrate the dry film with ultrapure water (pH 7.0) and sonicate the mixture in an ice bath for 2 minutes to form **fisetin**-loaded nanoliposomes (F-NLs).
 - **HA Coating:** Mix the F-NLs with a solution of HA (e.g., 0.4% w/v, 35 kDa MW) at a 10:1 volume ratio and stir overnight to form the final coated product (F-HA-NLs).
- **Characterization:** Measure particle size, polydispersity index (PDI), and zeta potential by Dynamic Light Scattering (DLS). Determine encapsulation efficiency (EE) by extracting free **fisetin** with n-pentane and quantifying via HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of fisetin in powder form versus in a solution?

- **A: Fisetin** powder, when stored optimally in a cool, dark, and dry environment (e.g., in a desiccator), can remain stable for **months to years** [1]. In contrast, its stability in solution is significantly lower, degrading much faster, especially in aqueous solutions or buffers. A stock solution in DMSO is more stable than an aqueous one, but for the best results, it is recommended to use **freshly prepared solutions** whenever possible [1].

Q2: How can I improve the stability of fisetin for in vivo or therapeutic studies?

- **A:** To overcome **fisetin**'s poor bioavailability and stability, use advanced delivery systems. **Liposomal fisetin** and **nanocrystals** have proven highly effective. These systems enhance solubility, protect **fisetin** from degradation in the gastrointestinal tract and bloodstream, and can provide targeted delivery, leading to significantly improved therapeutic outcomes in preclinical models [4] [5] [3].

Q3: My **fisetin** solution changed color. Does this indicate degradation?

- **A:** Yes, a noticeable color change can be a clear visual indicator of **fisetin** degradation. As a flavonoid, its chemical structure can break down due to oxidation or hydrolysis when exposed to light, heat, or unsuitable pH, altering its appearance and reducing its biological activity [1].

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To cite this document: Smolecule. [Fisetin Stability: Core Factors & Storage Guidelines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528021#fisetin-storage-conditions-and-stability>]

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